4,5-Dichloro-8-methoxy-2-methylquinoline is a chemical compound with the molecular formula and a molecular weight of approximately 242.1 g/mol. It features a quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of two chlorine atoms at the 4 and 5 positions, a methoxy group at the 8 position, and a methyl group at the 2 position contributes to its unique chemical properties and potential biological activities .
The chemical reactivity of 4,5-dichloro-8-methoxy-2-methylquinoline can be attributed to the electron-withdrawing effects of the chlorine atoms and the methoxy group. Common reactions include:
4,5-Dichloro-8-methoxy-2-methylquinoline has been studied for its potential biological activities, including:
The synthesis of 4,5-dichloro-8-methoxy-2-methylquinoline can be achieved through several methods:
4,5-Dichloro-8-methoxy-2-methylquinoline has various applications in different fields:
Interaction studies involving 4,5-dichloro-8-methoxy-2-methylquinoline have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 4,5-dichloro-8-methoxy-2-methylquinoline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Chloro-8-methoxy-2-methylquinoline | 64951-58-2 | 0.95 |
| 4-Chloro-6-methoxy-2-methylquinoline | 50593-73-2 | 0.92 |
| 4-Chloro-8-hydroxy-2-methylquinoline | 28507-46-2 | 0.92 |
| 5-Chloro-8-methoxy-2-methylquinolin-4-ol | 421568-47-0 | 0.91 |
| 4-Chloro-7-methoxy-2-methylquinoline | 75896-68-3 | 0.91 |
The uniqueness of 4,5-dichloro-8-methoxy-2-methylquinoline lies in its specific arrangement of chlorine and methoxy groups that contribute to its distinct biological activity profile compared to similar compounds. Its dual chlorine substitution enhances its reactivity while maintaining stability within biological systems.